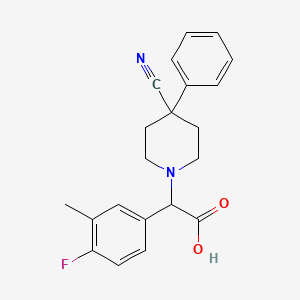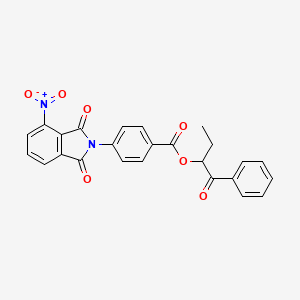![molecular formula C20H32N4O2 B3968644 1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol](/img/structure/B3968644.png)
1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Übersicht
Beschreibung
1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperidin-4-ol moiety, and an oxan-4-ylamino group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidin-4-ol Moiety: This step involves the nucleophilic substitution reaction where the piperidin-4-ol group is introduced to the quinazoline core.
Attachment of the Oxan-4-ylamino Group: The final step involves the addition of the oxan-4-ylamino group through a nucleophilic substitution or addition reaction.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Addition: Addition reactions can occur at the double bonds or the nitrogen atoms in the quinazoline core, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of intracellular signaling events that lead to various biological effects.
Pathway Modulation: The compound may modulate specific signaling pathways, such as the PI3K/Akt or MAPK pathways, leading to changes in cell proliferation, survival, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy, share the quinazoline core structure but differ in their substituents and specific biological activities.
Piperidin-4-ol Derivatives: Compounds like maraviroc, which is used as a CCR5 antagonist in HIV treatment, share the piperidin-4-ol moiety but differ in their overall structure and mechanism of action.
Oxan-4-ylamino Derivatives: Compounds with similar oxan-4-ylamino groups may exhibit comparable chemical reactivity but differ in their biological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
IUPAC Name |
1-[7,7-dimethyl-5-(oxan-4-ylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2)11-17(22-14-5-9-26-10-6-14)16-13-21-19(23-18(16)12-20)24-7-3-15(25)4-8-24/h13-15,17,22,25H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPDMSQTCLLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CN=C(N=C2C1)N3CCC(CC3)O)NC4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3968566.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-butyl-N-methylacetamide](/img/structure/B3968567.png)


![1-[4-(4-Ethylpiperazin-1-yl)piperidin-1-yl]-2-(4-phenylphenoxy)ethanone;hydrochloride](/img/structure/B3968579.png)
![1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968584.png)
![(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine](/img/structure/B3968600.png)
![2-[1-(3-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968608.png)

![4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3968625.png)
![1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate](/img/structure/B3968632.png)
![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(naphthalen-2-YL)propanamide](/img/structure/B3968642.png)
![N-(4-BROMOPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B3968652.png)
